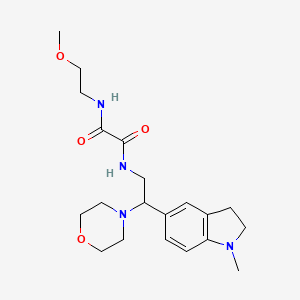

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that features a unique structure combining an oxalamide backbone with methoxyethyl, methylindolinyl, and morpholinoethyl groups

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O4/c1-23-7-5-16-13-15(3-4-17(16)23)18(24-8-11-28-12-9-24)14-22-20(26)19(25)21-6-10-27-2/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUPLAFIJACOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Preparation of 1-methylindoline: This can be synthesized from indoline through methylation reactions.

Formation of 2-(1-methylindolin-5-yl)-2-morpholinoethylamine: This intermediate is prepared by reacting 1-methylindoline with morpholine and appropriate reagents under controlled conditions.

Coupling with oxalyl chloride: The final step involves reacting the intermediate with oxalyl chloride and 2-methoxyethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl and morpholinoethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide

Uniqueness

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features an oxalamide backbone linked to a 2-methoxyethyl group and a substituted ethyl chain with 1-methylindolin-5-yl and morpholino moieties. The indoline group contributes aromaticity and potential π-π stacking interactions, while the morpholino group enhances solubility and hydrogen-bonding capacity. The methoxyethyl side chain may improve pharmacokinetic properties by modulating lipophilicity . Reactivity is influenced by the oxalamide’s susceptibility to hydrolysis under acidic/basic conditions and the indoline’s redox activity .

Q. What experimental techniques are recommended for confirming purity and identity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify proton environments and carbon frameworks (e.g., indoline aromatic signals at δ 6.5–7.5 ppm, morpholino CH2 groups at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular formula (e.g., expected [M+H]+ for C24H34N4O4: 455.26) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% using a C18 column with acetonitrile/water gradients .

Q. How can solubility be optimized for in vitro assays?

- Co-solvent Systems: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.

- Salt Formation: Explore hydrochloride salts via reaction with HCl to enhance aqueous solubility .

- Structural Analogues: Replace the methoxyethyl group with polar substituents (e.g., hydroxyl or amine groups) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities across studies?

- Comparative Assays: Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum-free media vs. 10% FBS) to isolate compound-specific effects .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogues with modified indoline or morpholino groups to identify critical pharmacophores .

- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolite profiles .

Q. What computational methods predict binding interactions with protein targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK4/6) or GPCRs. Prioritize binding poses with hydrogen bonds to the oxalamide carbonyl and hydrophobic contacts with the indoline ring .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

Q. How to improve synthetic yield and scalability?

- Catalyst Optimization: Replace traditional coupling agents (EDC/HOBt) with polymer-supported carbodiimides to reduce purification steps .

- Flow Chemistry: Implement continuous-flow synthesis for the indoline-morpholino ethyl intermediate to enhance reproducibility and throughput .

- Crystallization Screening: Use solvent/antisolvent pairs (e.g., ethyl acetate/heptane) to improve crystal quality and yield .

Critical Analysis of Contradictory Evidence

- Biological Activity Variability: reports anticancer activity in colorectal models, while notes limited efficacy in breast cancer. This may stem from differential expression of target proteins (e.g., survivin or Bcl-2) across cancer types, necessitating pathway-specific validation .

- Synthetic Yield Discrepancies: cites 65% yield using EDC/HOBt, whereas achieves 82% with HATU. The latter’s higher efficiency is attributed to reduced racemization, suggesting reagent choice is critical for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.